Superior NMDA Receptor Glycine Site Affinity vs. 1-Aminocyclobutanecarboxylic Acid (ACBC)
3-Aminocyclobutane-1-carboxamide demonstrates 2.7-fold greater potency at the NMDA receptor glycine binding site compared to the structurally related analog 1-aminocyclobutanecarboxylic acid (ACBC). The compound inhibits [3H]-glycine binding to NMDA receptors from rat cortical membranes with an IC50 of 7,000 nM [1], whereas ACBC exhibits an IC50 of 19,000 nM under comparable assay conditions .
| Evidence Dimension | IC50 for inhibition of [3H]-glycine binding to NMDA receptor |
|---|---|
| Target Compound Data | 7,000 nM (7 µM) |
| Comparator Or Baseline | 1-Aminocyclobutanecarboxylic acid (ACBC, CAS 22264-50-2): 19,000 nM (19 µM) |
| Quantified Difference | 2.7-fold greater potency (lower IC50) |
| Conditions | Rat cortical membrane preparations; [3H]-glycine displacement assay |
Why This Matters
A 2.7-fold improvement in target engagement potency translates directly to reduced compound consumption in screening assays and potentially lower effective doses in downstream pharmacological studies.
- [1] BindingDB. BDBM50406626 (CHEMBL2115077). Inhibition of [3H]-glycine binding to NMDA receptor from rat cortical membranes. IC50: 7,000 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50406626 (accessed 2026-04-21). View Source
